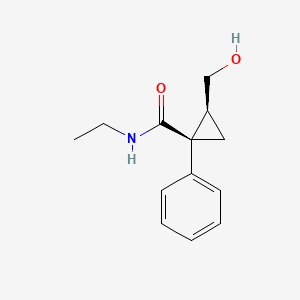

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features a cyclopropane ring, which is known for its unique chemical properties and reactivity. The presence of both hydroxymethyl and phenyl groups further enhances its versatility in chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Intermediate in Drug Synthesis :

- This compound serves as an intermediate in the synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and major depressive disorder. The cyclopropane moiety contributes to the pharmacological activity by influencing the binding affinity to neurotransmitter transporters .

- Potential Neuropharmacological Effects :

Synthetic Applications

- Chiral Building Block :

- Organocatalytic Reactions :

Case Study 1: Synthesis of Milnacipran

In the synthesis of Milnacipran, this compound is converted through several steps involving functional group transformations that enhance its pharmacological properties. The cyclopropane structure plays a critical role in maintaining the necessary spatial arrangement for optimal receptor binding.

Case Study 2: Asymmetric Synthesis

A study focused on the asymmetric synthesis of various cyclopropane derivatives using this compound as a chiral auxiliary demonstrated high yields and selectivity. This approach not only improves efficiency but also reduces waste compared to traditional methods .

Wirkmechanismus

The mechanism of action of Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring’s strain energy can influence the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rel-(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid: Shares similar structural features but differs in functional groups and applications.

(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol: Another cyclopropane derivative with distinct chemical properties and uses.

Biologische Aktivität

Rel-(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (CAS No. 69160-65-2) is a chiral compound that has garnered attention in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The compound can be characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H21NO2 |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 69160-65-2 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and exhibiting potential antidepressant or analgesic effects.

Pharmacological Studies

Research indicates that this compound possesses significant pharmacological properties:

- Analgesic Effects : In animal models, the compound demonstrated potent analgesic activity comparable to established analgesics like piroxicam .

- Anti-inflammatory Properties : Studies have suggested that it may reduce inflammation through inhibition of pro-inflammatory mediators .

- Neuropharmacological Effects : The compound has been investigated for its potential role in modulating mood disorders, showing promise as an antidepressant .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Pain Models : A study involving the thermal tail-flick test indicated that the compound significantly reduced pain response in rodents, suggesting a central mechanism of action .

- Inflammation Models : Another investigation revealed that administration of this compound led to a marked decrease in inflammatory markers in models of induced arthritis .

Comparative Analysis with Related Compounds

This compound is structurally related to other cyclopropane derivatives. A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Name | Biological Activity |

|---|---|

| (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-pheny... | Exhibits lower analgesic potency compared to Rel... |

| 1-Aminocyclopropanecarboxylic acid | Similar structure but lacks significant anti-infl... |

| Milnacipran | A known serotonin-norepinephrine reuptake inhibi... |

Eigenschaften

IUPAC Name |

(1R,2S)-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-14-12(16)13(8-11(13)9-15)10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,16)/t11-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHUVRNINXPUPY-YPMHNXCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.